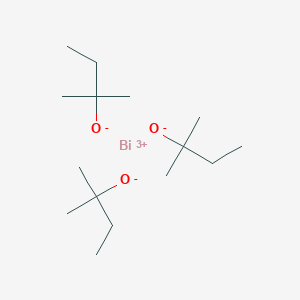
Tris(tert-amyloxy) bismuth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tert-amyloxy) bismuth, also known as TTB, is a bismuth-containing compound that has been widely studied in recent years due to its potential applications in various fields such as catalysis, medicine, and materials science. It is a white, crystalline solid that is soluble in organic solvents. Its molecular formula is C15H33BiO3 and it has a molecular weight of 470.40 g/mol .
Molecular Structure Analysis
The molecular structure of Tris(tert-amyloxy) bismuth is represented by the formula C15H33BiO3 . The InChI representation of the molecule isInChI=1S/3C5H11O.Bi/c3*1-4-5(2,3)6;/h3*4H2,1-3H3;/q3*-1;+3 . Physical And Chemical Properties Analysis
Tris(tert-amyloxy) bismuth has a molecular weight of 470.40 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 470.22337 g/mol . Its Topological Polar Surface Area is 69.2 Ų .Scientific Research Applications
Synthesis of Organic Compounds
“Tris(tert-amyloxy) bismuth” is a type of organic compound of bismuth. These compounds have been used in the synthesis of various other organic compounds . The bismuth atom in these compounds can directly be bound to one, two, three, four, five, or six organic radicals .
Fine Organic Synthesis
Since the discovery in 1975 of the possibility of using organic compounds of bismuth in fine organic synthesis , the number of publications devoted to the development of the synthesis methods and studying the reactivity and structural features of the organic bismuth derivatives has significantly been increased .
Medicine
Bismuth-based compounds, including “Tris(tert-amyloxy) bismuth”, have numerous biomedical applications . They are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers, and H. pylori infections .
Treatment of Viral Infections
Recently, the medicinal application of bismuth-based compounds was extended to potential treatments of viral infection .
Multidrug Resistant Microbial Infections
Bismuth-based compounds have shown potential in treating multidrug resistant microbial infections .
Cancer Treatment
There is ongoing research into the use of bismuth-based compounds in cancer treatment .
Imaging, Drug Delivery, and Biosensing
Bismuth-based compounds have also been used in imaging, drug delivery, and biosensing .
Nanotechnology
Studies of nanosized forms of bismuth-containing materials have recently expanded towards biomedicine . This is due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity .
Safety and Hazards
Future Directions
There is a growing interest in developing new bismuth compounds and approaches to overcome challenges such as limited bioavailability in physiological environments . The knowledge acquired by mechanistic studies of bismuth drugs led to the discovery of UreG as a new target for the development of urease inhibitors . Bismuth drugs could be repurposed together with clinically used antibiotics as a cotherapy to cope with the current antimicrobial resistance crisis .
Mechanism of Action
Target of Action
Bismuth-based drugs have been primarily used to treat ulcers caused byHelicobacter pylori and other gastrointestinal ailments .
Mode of Action
It’s known that bismuth compounds exhibit antibacterial properties and have a synergistic activity when combined with antibiotics, making them ideal for multiple therapy regimens and overcoming bacterial resistance .
Biochemical Pathways
It’s known that bismuth compounds can inhibit the growth ofH. pylori . The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori .
Result of Action
It’s known that bismuth compounds can be effective against tumoral cells, leishmaniasis, fungi, and viruses .
properties
IUPAC Name |
bismuth;2-methylbutan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11O.Bi/c3*1-4-5(2,3)6;/h3*4H2,1-3H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFVTYUXJVLNLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)[O-].CCC(C)(C)[O-].CCC(C)(C)[O-].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(tert-amyloxy) bismuth | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)
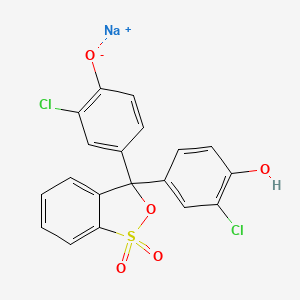
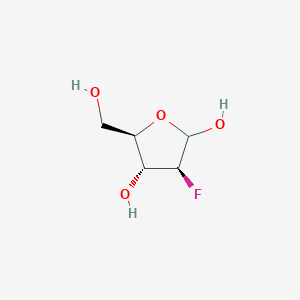



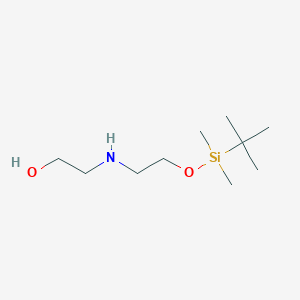
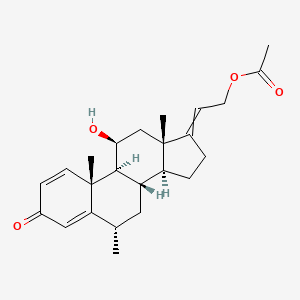
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)
![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)